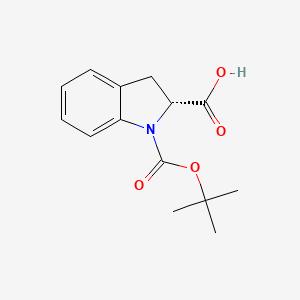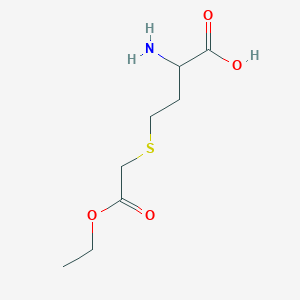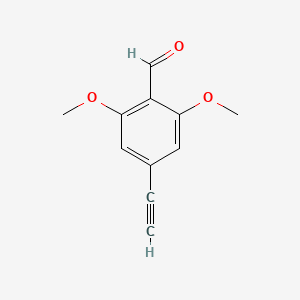
4-Ethynyl-2,6-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2,6-dimethoxybenzaldehyde: is an organic compound with the molecular formula C11H10O3 It is a derivative of benzaldehyde, featuring ethynyl and methoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,6-dimethoxybenzaldehyde typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 4-(trimethylsilyl)ethynyl-2,6-dimethoxybenzaldehyde.
Desilylation: The trimethylsilyl group is then removed using a base such as potassium carbonate in methanol to yield this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-2,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-Ethynyl-2,6-dimethoxybenzoic acid.
Reduction: 4-Ethynyl-2,6-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-Ethynyl-2,6-dimethoxybenzaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology and Medicine: Research has explored its potential as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2,6-dimethoxybenzaldehyde involves its interaction with various molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function .
Comparación Con Compuestos Similares
4-Ethynylbenzaldehyde: Similar structure but lacks the methoxy groups.
2,6-Dimethoxybenzaldehyde: Similar structure but lacks the ethynyl group.
4-Hydroxy-2,6-dimethoxybenzaldehyde: Similar structure but has a hydroxyl group instead of an ethynyl group.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
4-ethynyl-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-4-8-5-10(13-2)9(7-12)11(6-8)14-3/h1,5-7H,2-3H3 |
Clave InChI |
MMBRIUUFXZHZRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C=O)OC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




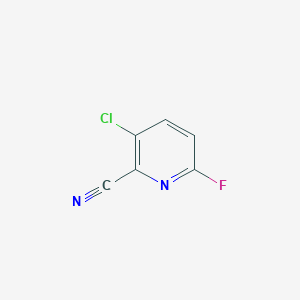
![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
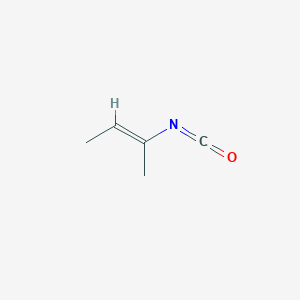
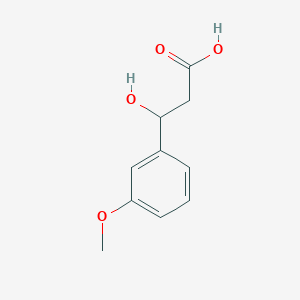
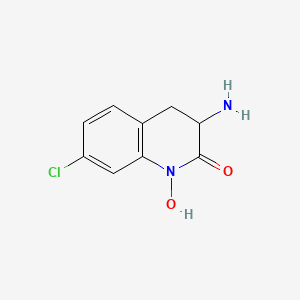
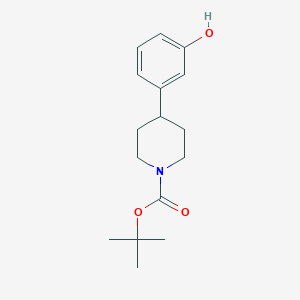
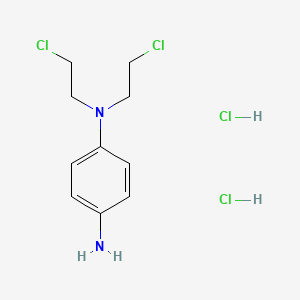

![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)
